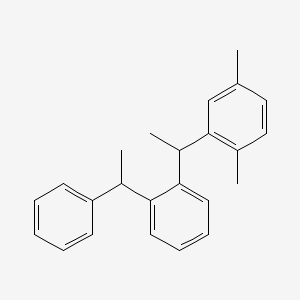

(1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene

Description

Contextualization within Complex Organic Synthesis and Stereochemistry

The synthesis of molecules like (1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene is rooted in the field of complex organic synthesis, particularly in the formation of carbon-carbon bonds to create sterically hindered structures. The presence of two stereocenters in the molecule introduces the element of stereochemistry, making the selective synthesis of a particular stereoisomer a significant challenge and a key area of study. The spatial arrangement of the bulky aryl groups profoundly influences the molecule's shape, stability, and potential interactions with other molecules. youtube.com

The synthesis of structurally related 1,1,2-triarylethanes often involves methods like Friedel-Crafts alkylation, transition-metal-catalyzed cross-coupling reactions, or more recently, organo-photoredox catalysis. ontosight.airsc.org These methods aim to control the regioselectivity and stereoselectivity of the reaction to produce the desired isomer in high yield. The development of efficient synthetic routes to such complex molecules is a continuing goal in organic chemistry.

Rationale for Dedicated Scholarly Investigation of the Compound's Molecular Architecture

The molecular architecture of this compound is of considerable interest due to the interplay of its structural features. embopress.org The three aromatic rings create a sterically crowded environment around the central ethyl chain. This "steric hindrance" can restrict bond rotation, leading to preferred conformations and potentially unique physical and chemical properties. youtube.com

A dedicated investigation into its molecular architecture would seek to understand:

The preferred three-dimensional arrangement of the aryl groups.

The impact of steric strain on bond lengths and angles.

The potential for intramolecular interactions, such as pi-stacking between the aromatic rings.

Understanding these aspects is crucial for predicting the compound's behavior and for designing new molecules with specific properties.

Overview of Relevant Prior Research Trajectories for Structurally Analogous Compounds

Research on structurally analogous 1,1-diarylalkanes and 1,1,2-triarylethanes has followed several key trajectories:

Asymmetric Synthesis: A major focus has been the development of catalytic asymmetric methods to produce enantioenriched 1,1-diarylalkanes. nih.gov This is driven by the fact that chiral diarylalkane motifs are found in many biologically active molecules and pharmaceuticals. researchgate.net

Catalysis: The development of novel catalysts, including those based on nickel, copper, and palladium, has been instrumental in advancing the synthesis of these compounds. rsc.orgnih.gov These catalysts often employ chiral ligands to induce enantioselectivity.

Mechanistic Studies: Researchers have investigated the mechanisms of these synthetic reactions to better understand how to control the outcome and improve efficiency. This includes studying the role of radical intermediates in photoredox-catalyzed reactions. rsc.org

Materials Science: Aromatic compounds with multiple phenyl groups are of interest for their potential applications in materials science, such as in the development of fluorescent sensors or optoelectronic devices. ontosight.ai

The table below summarizes key research findings for structurally analogous compounds, providing a framework for the potential investigation of this compound.

| Research Area | Key Findings for Analogous Compounds | Potential Relevance to this compound |

| Asymmetric Synthesis | Nickel-catalyzed asymmetric reductive cross-coupling has been developed for the synthesis of enantioenriched 1,1-diarylalkanes. nih.gov | A similar approach could potentially be adapted for the stereoselective synthesis of the target compound. |

| Photoredox Catalysis | An organo-photoredox catalyzed decarboxylative addition has been shown to be an efficient method for synthesizing 1,1,2-triarylethanes. rsc.org | This metal-free method could offer a more sustainable route to this compound. |

| Steric Hindrance | The synthesis of sterically hindered unsymmetrical diaryl ketones has been achieved using bulky arylstannanes. nih.gov | This highlights strategies for overcoming steric challenges, which would be present in the synthesis of the target molecule. |

| Molecular Architecture | The three-dimensional architecture of complex multi-enzyme assemblies has been determined using electron cryo-microscopy. embopress.org | Advanced analytical techniques would be necessary to elucidate the precise 3D structure of this compound. |

Structure

3D Structure

Properties

CAS No. |

84255-55-0 |

|---|---|

Molecular Formula |

C24H26 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

1,4-dimethyl-2-[1-[2-(1-phenylethyl)phenyl]ethyl]benzene |

InChI |

InChI=1S/C24H26/c1-17-14-15-18(2)24(16-17)20(4)23-13-9-8-12-22(23)19(3)21-10-6-5-7-11-21/h5-16,19-20H,1-4H3 |

InChI Key |

NBCGMCQMHAEPIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)C2=CC=CC=C2C(C)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for 1 Phenylethyl 1 2,5 Xylyl Ethyl Benzene

Development of Enantioselective Synthetic Routes

The creation of specific enantiomers of (1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene, such as the (R,R) or (S,S) forms, requires the enantioselective construction of its two chiral centers. This can be achieved by synthesizing chiral precursors through asymmetric catalysis or by employing chiral auxiliaries to guide the stereochemical outcome of key reactions.

Asymmetric Catalysis Approaches for Chiral Precursors

A fundamental strategy for the enantioselective synthesis of the target molecule involves the preparation of its chiral precursors, namely enantiopure (R)- or (S)-1-phenylethanol and (R)- or (S)-1-(2,5-xylyl)ethanol. These chiral alcohols can be synthesized with high enantiomeric purity through the asymmetric reduction of their corresponding prochiral ketones, acetophenone (B1666503) and 2',5'-dimethylacetophenone.

A variety of catalytic systems are effective for this transformation. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes chiral oxazaborolidine catalysts and borane, is a well-established method for the asymmetric reduction of ketones. rsc.orgtandfonline.com For instance, acetophenone can be reduced to (R)-(+)-1-phenylethanol with high enantiomeric excess (ee) using catalysts derived from L-α-amino acids. tandfonline.com Biocatalysis offers a green and highly selective alternative, with enzymes or whole-cell systems like Rhodotorula glutinis or various plant tissues capable of reducing acetophenone derivatives to their corresponding (S)-alcohols with excellent yields and enantiopurities often exceeding 99% ee. nih.govnih.gov

The synthesis of the second precursor, 2',5'-dimethylacetophenone, can be readily achieved via Friedel-Crafts acylation of p-xylene (B151628). Subsequent asymmetric reduction using similar catalytic systems would provide access to enantiopure 1-(2,5-xylyl)ethanol. Once obtained, these chiral alcohols can be converted into suitable electrophiles, such as benzylic halides, for subsequent stereospecific coupling reactions.

| Catalyst/System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol / Borane-THF | Acetophenone | (S)-1-Phenylethanol | Not specified | rsc.org |

| Chiral Oxazaborolidinones from L-α-Amino Acids / Borane | Acetophenone | (R)-(+)-1-Phenylethanol | 23–76% | tandfonline.com |

| Rhodotorula glutinis (immobilized cells) | Acetophenone | (S)-1-Phenylethanol | >99% | nih.gov |

| Daucus carota (Carrot) tissue | Acetophenone | (S)-1-Phenylethanol | >98% | nih.gov |

| [{RuCl₂(p-cymene)}₂] / Pseudo-dipeptide ligand | Acetophenone derivatives | Chiral secondary alcohols | Excellent | sigmaaldrich.com |

Table 1: Representative Catalytic Systems for the Asymmetric Reduction of Precursor Ketones.

Chiral Auxiliary and Chiral Ligand Strategies in Stereo-Controlled Synthesis

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of subsequent reactions. numberanalytics.comsigmaaldrich.comnumberanalytics.com For the synthesis of this compound, a strategy could involve attaching a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to a derivative of the central benzene (B151609) ring. sigmaaldrich.comnumberanalytics.com For example, a carboxy-functionalized benzene could be converted to an amide with a chiral amine. Subsequent diastereoselective alkylation at a position ortho or meta to the directing group, followed by removal of the auxiliary, would yield an enantiomerically enriched intermediate.

The use of chiral ligands in transition metal catalysis provides another powerful avenue for stereocontrol. mdpi.com Nickel-catalyzed asymmetric reductive cross-coupling reactions have emerged as a potent method for accessing enantioenriched 1,1-diarylalkanes. figshare.comfigshare.comnih.gov This approach could be adapted by coupling a chiral benzylic chloride (e.g., 1-chloro-1-phenylethane) with an aryl iodide (e.g., 1-iodo-4-(1-(2,5-xylyl)ethyl)benzene) in the presence of a nickel catalyst and a chiral ligand, such as a bioxazoline (BiOX) ligand. figshare.comnih.gov The development of new ligands, like 4-heptyl-BiOX, has been shown to improve both yield and enantioselectivity in such transformations. nih.gov Similarly, chiral phosphine (B1218219) ligands are widely used in various asymmetric reactions and could be employed in catalytic systems to construct the target molecule's chiral centers. mdpi.comelsevierpure.com

Enantioselective Formation of Carbon-Carbon Bonds

The direct enantioselective formation of the C-C bonds linking the ethyl substituents to the central benzene ring is a highly efficient strategy. Asymmetric Friedel-Crafts (AFC) alkylation represents a primary method for this purpose. mdpi.comacs.orgthieme-connect.denih.gov This reaction can be catalyzed by chiral Lewis acids or Brønsted acids, which coordinate to the electrophile and create a chiral environment, thereby directing the approach of the nucleophilic arene. acs.orgnih.govacs.org A potential route would involve the reaction of a monosubstituted benzene, such as (1-phenylethyl)benzene, with a chiral electrophile derived from 1-(2,5-xylyl)ethanol, catalyzed by a chiral metal complex (e.g., using BINOL-derived ligands) or an organocatalyst like a chiral phosphoric acid. acs.orgnih.gov

Transition metal-catalyzed cross-coupling reactions offer a complementary approach. A nickel-catalyzed 1,1-diarylation of an unactivated terminal alkene could modularly construct the diarylalkane motif. chinesechemsoc.org Furthermore, enantioselective hydroarylation or reductive cross-coupling reactions can forge the chiral C(sp²)-C(sp³) bonds with high stereocontrol. figshare.comresearchgate.net

| Catalyst System | Reaction Type | Substrates | Key Feature | Reference |

| NiCl₂(dme) / (S)-4-heptyl-BiOX | Reductive Cross-Coupling | Aryl Iodide + Benzylic Chloride | Access to enantioenriched 1,1-diarylalkanes | nih.gov |

| (CuOTf)₂·C₆H₆ / Chiral Aziridine-Phosphine | Friedel-Crafts Alkylation | Indole + β-Nitrostyrene | High yield and enantioselectivity (up to 92% ee) | mdpi.com |

| [Hf{(R)-BINOL}(OtBu)₂]₂ | Friedel-Crafts Alkylation | Indole + Enone | Access to optically active alkylated indoles | acs.org |

| Ni(ClO₄)₂ / Bisoxazoline complex | Friedel-Crafts Alkylation | Indole + Nitroalkene | Construction of all-carbon quaternary stereocenters | thieme-connect.de |

| Gold catalyst / Yb(OTf)₃ / (R)-BINOL | Acyl Migration / Friedel-Crafts | Propargyl Acetate + Indole | One-pot synthesis of chiral dihydrocarbazoles | acs.org |

Table 2: Selected Chiral Catalytic Systems for Enantioselective C-C Bond Formation Relevant to the Target Synthesis.

Diastereoselective Synthesis of Isomeric Forms

Once one chiral center is established, the next challenge is to control the relative stereochemistry of the second chiral center to produce specific diastereomers (e.g., (R,R) vs. (R,S)). This can be guided by the existing stereocenter (substrate control) or by an external chiral reagent (reagent control).

Substrate-Controlled Diastereoselectivity and Strategic Design

In substrate-controlled synthesis, the chirality already present in the molecule directs the formation of the new stereocenter. unibo.it A logical synthetic plan for this compound would involve a sequential alkylation strategy. brainkart.comlibretexts.orgyoutube.com

First, an enantiomerically pure (1-phenylethyl) group would be introduced onto the benzene ring, for example, via an AFC reaction, to produce (R)- or (S)-(1-phenylethyl)benzene. This chiral molecule then serves as the substrate for the second alkylation step. The introduction of the (1-(2,5-xylyl)ethyl) group will be influenced by the steric bulk and electronic nature of the resident chiral substituent. The existing stereocenter creates a diastereotopic environment, causing the incoming electrophile to preferentially attack from the less hindered face of the aromatic ring, leading to one diastereomer in excess. The strategic design, including the order of substituent introduction and the choice of reaction conditions, is crucial for maximizing this diastereoselectivity. khanacademy.orgyoutube.com

Reagent-Controlled Diastereoselective Methodologies

Reagent-controlled methods utilize an external chiral source—a catalyst, reagent, or auxiliary—to dictate the diastereochemical outcome, sometimes overriding the directing preference of the substrate. This approach is particularly valuable when the inherent substrate control is low or favors the undesired diastereomer.

For the synthesis of the target compound, a diastereoselective alkylation could be achieved by reacting an achiral disubstituted benzene with a racemic or chiral electrophile under the influence of a potent chiral catalyst. For example, the alkylation of p-xylene with racemic 1-phenylethyl bromide could be catalyzed by a chiral Lewis acid that preferentially activates one enantiomer of the electrophile and directs its addition to form a specific diastereomer. The diastereoselective alkylation of arenesulfenate anions using homochiral electrophiles, where precoordination of the counterion influences the stereochemical pathway, provides a model for such reagent-controlled processes. nih.gov This highlights that the interplay between a chiral electrophile and a coordinating anion or catalyst can lead to high levels of diastereoselectivity.

Exploration of Novel Coupling Reactions in Compound Formation

The formation of the carbon-carbon bonds that constitute the backbone of this compound can be approached through various modern synthetic reactions. These methods offer high efficiency and control over the molecular architecture.

Transition-metal catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, and several of these methodologies could be adapted for the synthesis of the target molecule. mdpi.com These reactions have revolutionized organic synthesis by enabling the formation of complex molecules with high precision. numberanalytics.com

One of the most versatile methods is the Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst. mdpi.com For the synthesis of this compound, this could involve the coupling of a (1-phenylethyl)benzene derivative bearing a boronic acid or ester with a (1-haloethyl)-2,5-dimethylbenzene. The development of new boronic species has expanded the scope and efficiency of this reaction.

Another powerful tool is the Kumada-Corriu coupling , which utilizes a Grignard reagent and an organohalide, typically catalyzed by nickel or palladium complexes. mdpi.com This method is particularly effective for the synthesis of biaryl compounds. The Hiyama cross-coupling reaction , which employs organosilicon reagents, offers another pathway and can be performed under highly enantioselective conditions using rhodium(I) catalysis. acs.org

The following table summarizes potential cross-coupling partners for the synthesis of the target compound:

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst |

| Suzuki-Miyaura | (1-Phenylethyl)benzene boronic acid | 1-(1-Bromoethyl)-2,5-dimethylbenzene | Palladium complex |

| Kumada-Corriu | (1-Phenylethyl)magnesium bromide | 1-(1-Chloroethyl)-2,5-dimethylbenzene | Nickel or Palladium complex |

| Hiyama | (1-Phenylethyl)siloxane | 1-(1-Bromoethyl)-2,5-dimethylbenzene | Rhodium(I) complex |

These reactions can be carried out under various conditions to optimize yield and selectivity. researchgate.net The choice of catalyst, solvent, and base is crucial for achieving the desired outcome. researchgate.net

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the formation of C-C bonds, avoiding the need for pre-functionalized starting materials. elsevierpure.comyoutube.com This approach involves the direct conversion of a C-H bond into a C-C bond, often facilitated by a transition metal catalyst. youtube.com

For the synthesis of this compound, a plausible strategy would involve the palladium-catalyzed oxidative coupling of 1-ethyl-2,5-dimethylbenzene with styrene. This type of reaction often proceeds through the formation of a six-membered palladacycle intermediate. rsc.org The use of directing groups can enhance the regioselectivity of C-H activation, ensuring the formation of the desired isomer. youtube.com

Another approach is the photocatalytic hydrogen-evolution cross-coupling, which can functionalize benzene rings under mild conditions. acs.org This method could potentially be adapted for the coupling of the aromatic moieties in the target molecule.

Mechanistic Insights into Key Synthetic Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and controlling stereochemistry.

The synthesis of this compound can result in the formation of stereoisomers. Achieving stereocontrol is a significant challenge. The classic Friedel-Crafts alkylation , a fundamental reaction for forming C-C bonds on aromatic rings, can proceed with a degree of stereospecificity, particularly when using cyclic starting materials, which suggests that ion pairs are involved in the reaction mechanism. rsc.orgnih.gov While traditional Friedel-Crafts reactions often use stoichiometric amounts of Lewis acids, catalytic versions have been developed that offer better control and efficiency. beilstein-journals.org

In modern asymmetric synthesis, the stereochemical outcome is often dictated by the chiral catalyst. mdpi.com For instance, in asymmetric cross-coupling reactions, the chiral ligand on the metal center creates a chiral environment that favors the formation of one enantiomer over the other. acs.org Computational studies, such as Density Functional Theory (DFT), are invaluable for elucidating the reaction pathways and understanding the origins of stereoselectivity. royalsocietypublishing.orgnumberanalytics.com These studies can model the transition states and intermediates, providing insights into the energetic factors that control the reaction. escholarship.org

The stereochemical outcome of an asymmetric reaction is determined by the relative energies of the diastereomeric transition states. acs.orgnih.gov A lower energy transition state leads to the major product. Computational modeling is a powerful tool for analyzing these transition states and understanding the non-covalent interactions, such as hydrogen bonding and steric effects, that govern stereoselectivity. acs.orgnih.gov

In the context of synthesizing an enantiomerically enriched form of this compound, a chiral catalyst would be employed. The catalyst and substrates would form a diastereomeric complex, and the subsequent C-C bond formation would proceed through a favored transition state. For example, in an asymmetric Suzuki-Miyaura coupling, the chiral phosphine ligands on the palladium catalyst would create a specific three-dimensional environment that directs the approach of the coupling partners. acs.org

The table below outlines the key factors influencing the transition state in a hypothetical asymmetric synthesis of the target compound:

| Factor | Influence on Transition State | Desired Outcome |

| Chiral Ligand | Creates a specific 3D pocket, inducing facial selectivity. | High enantiomeric excess (ee). |

| Solvent | Can influence the stability of the transition state through solvation effects. | Stabilization of the desired transition state. |

| Temperature | Affects the energy difference between competing transition states. | Optimal temperature for maximizing selectivity. |

| Substrate Structure | Steric and electronic properties of the reactants influence their orientation in the catalytic pocket. | Favorable orientation for the desired stereochemical outcome. |

By carefully selecting the catalyst and reaction conditions, it is possible to control the stereochemistry of the C-C bond-forming step and synthesize this compound with a high degree of stereopurity. youtube.com

Stereochemical Investigations of 1 Phenylethyl 1 2,5 Xylyl Ethyl Benzene and Its Derivatives

Enantiomeric and Diastereomeric Purity Assessment Methodologies

The separation and quantification of stereoisomers are critical steps in the characterization of chiral compounds. Due to their identical physical and chemical properties in an achiral environment, specialized techniques are required to differentiate and quantify enantiomers and diastereomers.

Chiral chromatography is a cornerstone technique for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools when equipped with a chiral stationary phase (CSP). The principle lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the CSP, leading to different retention times and, consequently, their separation.

For a compound like (1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene, a typical approach would involve screening various commercially available chiral columns under different mobile phase conditions to achieve optimal separation.

Table 1: Illustrative HPLC Chiral Separation Parameters for this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Chiralcel OD-H | Chiralpak AD | Lux Cellulose-1 |

| Mobile Phase | Hexane/Isopropanol (90:10) | Heptane/Ethanol (95:5) | Acetonitrile/Methanol (80:20) |

| Flow Rate (mL/min) | 1.0 | 0.8 | 1.2 |

| Temperature (°C) | 25 | 30 | 20 |

| Detection (nm) | 254 | 254 | 254 |

| Retention Time (min) - R | 12.5 | 15.2 | 10.8 |

| Retention Time (min) - S | 14.8 | 17.9 | 13.1 |

| Resolution (Rs) | 2.1 | 2.5 | 2.3 |

This data is illustrative and intended to represent typical results for such a separation.

Similarly, chiral GC can be employed, particularly for thermally stable and volatile derivatives of the parent compound. The use of cyclodextrin-based chiral stationary phases is common for the separation of aromatic compounds.

NMR spectroscopy is a powerful tool for structural elucidation, and its application can be extended to distinguish between enantiomers. In an achiral solvent, the NMR spectra of enantiomers are identical. However, the addition of a chiral shift reagent (CSR), typically a lanthanide complex, forms diastereomeric complexes with the enantiomers. These complexes have different magnetic environments, leading to separate signals (chemical shift non-equivalence) for the corresponding protons or carbons in the NMR spectrum.

The magnitude of the separation of these signals is proportional to the concentration of the CSR and allows for the quantification of the enantiomeric excess (e.e.).

Table 2: Hypothetical ¹H-NMR Data for this compound with a Chiral Shift Reagent

| Proton | Chemical Shift (ppm) - Racemate | Chemical Shift (ppm) - (+)-Enantiomer with CSR | Chemical Shift (ppm) - (-)-Enantiomer with CSR |

| CH (phenylethyl) | 4.15 (q) | 4.25 (q) | 4.20 (q) |

| CH₃ (phenylethyl) | 1.60 (d) | 1.72 (d) | 1.68 (d) |

| CH (xylylethyl) | 4.30 (q) | 4.42 (q) | 4.38 (q) |

| CH₃ (xylylethyl) | 1.65 (d) | 1.78 (d) | 1.74 (d) |

This data is hypothetical and illustrates the expected splitting of signals upon addition of a chiral shift reagent.

Chiral molecules have the ability to rotate the plane of polarized light, a phenomenon known as optical activity. The specific rotation, [α], is a characteristic physical property of a chiral compound. youtube.com The enantiomeric excess of a mixture can be determined by comparing the observed specific rotation of the mixture to the specific rotation of the pure enantiomer using the formula:

e.e. (%) = (Observed [α] / [α] of pure enantiomer) x 100. libretexts.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit unique CD spectra, which can be used for both qualitative characterization and quantitative determination of enantiomeric excess. The intensity of the CD signal is directly proportional to the concentration of the enantiomer.

Absolute Stereochemical Assignment Approaches

Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of a stereocenter is a crucial aspect of stereochemical analysis.

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction. This technique allows for the direct visualization of the molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of a suitable single crystal, the precise spatial arrangement of each atom can be determined, unequivocally establishing the absolute stereochemistry as R or S. This method relies on the successful growth of a high-quality single crystal of one of the enantiomers, often as a salt with a known chiral counter-ion.

When single-crystal X-ray diffraction is not feasible, the absolute configuration can often be determined by correlation methods.

Spectroscopic Correlation: The chiroptical properties (optical rotation and CD spectra) of the unknown compound can be compared to those of a structurally related compound whose absolute configuration has been previously established. A close match in the spectra can provide strong evidence for the same absolute configuration.

Chemical Derivatization: The unknown compound can be chemically converted into a derivative whose absolute configuration is known, or can be easily determined. The reaction used for derivatization must proceed with a known and reliable stereochemical outcome (e.g., retention or inversion of configuration) at the stereocenter . By establishing the stereochemistry of the derivative, the stereochemistry of the original compound can be inferred.

Conformational Analysis and Isomerism

The spatial arrangement of atoms in a molecule, or its conformation, is critical in determining its energy and reactivity. For a molecule like this compound, which possesses several rotatable single bonds, a multitude of conformations are possible.

Rotational Barriers and Conformational Equilibria Determination

The rotation around the single bonds connecting the aromatic rings in this compound is not entirely free. Steric hindrance between the bulky substituent groups imposes an energy barrier to rotation. The magnitude of this barrier dictates the rate of interconversion between different conformations, known as rotamers.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine these rotational energy barriers. acs.orgnih.gov By monitoring the changes in the NMR spectrum as a function of temperature, the coalescence point of signals from interconverting rotamers can be identified, allowing for the calculation of the free energy of activation (ΔG‡) for rotation.

Computational methods, such as ab initio calculations and density functional theory (DFT), complement experimental techniques by providing detailed information about the geometry and energy of the ground and transition states for rotation. bsb-muenchen.deacs.org These calculations can predict the most stable conformations and the energy profiles for interconversion.

Table 1: Representative Rotational Barriers in Substituted Biphenyls

| Compound | Ortho Substituent(s) | Rotational Barrier (kcal/mol) | Method |

| 2-Methylbiphenyl | -CH₃ | ~6.0 | Experimental (DNMR) |

| 2,2'-Dimethylbiphenyl | -CH₃, -CH₃ | 18.1 | Experimental (DNMR) |

| 2-Fluorobiphenyl | -F | 5.3 | Computational (B3LYP) acs.org |

| 2,2'-Difluorobiphenyl | -F, -F | 6.9 | Computational (B3LYP) bsb-muenchen.de |

This table presents representative data for analogous compounds to illustrate the principles of rotational barriers. The values for this compound would need to be determined experimentally or computationally.

Chiral Recognition and Resolution Studies

Due to the presence of two stereogenic centers at the benzylic positions, this compound is a chiral molecule. The synthesis of this compound would typically result in a racemic mixture of enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial for studying the properties of each individual stereoisomer.

Diastereomeric Salt Formation for Chiral Resolution Techniques

One of the most established methods for resolving a racemic mixture is through the formation of diastereomeric salts. wikipedia.orgntnu.no This technique is applicable if the target molecule contains an acidic or basic functional group, or if a suitable derivative can be prepared. While this compound itself is a neutral hydrocarbon, it could potentially be functionalized to introduce a carboxylic acid or an amine group, making it amenable to this resolution strategy.

The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. ntnu.nounchainedlabs.combioduro.com After separation, the pure enantiomer of the target compound can be recovered by removing the resolving agent. wikipedia.org

The choice of resolving agent and solvent system is critical for successful resolution and often requires empirical screening. bioduro.com

Table 2: Common Chiral Resolving Agents

| Resolving Agent | Type | Commonly Used to Resolve |

| (+)-Tartaric acid | Acid | Racemic bases |

| (-)-Brucine | Base | Racemic acids |

| (R)-(+)-1-Phenylethylamine | Base | Racemic acids wikipedia.org |

| (S)-(-)-1-Phenylethylamine | Base | Racemic acids |

| (1R,2S)-(-)-Ephedrine | Base | Racemic acids |

| (R)-(-)-Mandelic acid | Acid | Racemic bases |

| Camphorsulfonic acid | Acid | Racemic amines wikipedia.org |

Chiral Stationary Phase Development for Isomer Separation

Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.govlibretexts.orgeijppr.comnih.govyoutube.com This method relies on the differential interaction of the enantiomers with a chiral selector that is immobilized on a solid support, typically silica (B1680970) gel. eijppr.comyoutube.com

A variety of CSPs have been developed and are commercially available, each with its own range of applicability. For the separation of non-polar aromatic compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives) and Pirkle-type CSPs are often effective. libretexts.orgeijppr.com

The chiral recognition mechanism on polysaccharide-based CSPs is complex and can involve a combination of attractive interactions, such as π-π stacking, hydrogen bonding, and dipole-dipole interactions, as well as steric repulsion. nih.goveijppr.com The helical structure of the polysaccharide polymers creates chiral grooves where the enantiomers can bind diastereoselectively. eijppr.com Pirkle-type CSPs operate on the principle of forming transient diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole stacking. libretexts.org

The development of a successful chiral separation method involves screening different CSPs and optimizing the mobile phase composition to achieve sufficient resolution between the enantiomeric peaks. nih.gov

Table 3: Common Types of Chiral Stationary Phases (CSPs)

| CSP Type | Chiral Selector | Typical Applications |

| Polysaccharide-based | Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad applicability, including aromatic compounds eijppr.com |

| Pirkle-type | π-acidic or π-basic aromatic moieties (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine) | Separation of compounds with π-electron systems libretexts.org |

| Cyclodextrin-based | α-, β-, or γ-cyclodextrin and their derivatives | Inclusion complexation, suitable for a range of compounds nih.gov |

| Protein-based | Immobilized proteins (e.g., bovine serum albumin) | Separation of polar and ionizable compounds |

| Ligand-exchange | Chiral ligand complexed with a metal ion | Resolution of amino acids and their derivatives eijppr.com |

Theoretical and Computational Studies on 1 Phenylethyl 1 2,5 Xylyl Ethyl Benzene

Prediction of Spectroscopic Signatures

Computational NMR Chemical Shift Prediction and Anisotropic Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict NMR chemical shifts, aiding in the assignment of experimental spectra. For a molecule like (1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene, with its numerous protons and carbons in similar chemical environments, computational prediction is invaluable.

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. frontiersin.org The process begins with a conformational search to identify the lowest energy conformers of the molecule. The magnetic shielding tensors for each nucleus in these conformers are then calculated. These shielding tensors are averaged, considering the Boltzmann population of each conformer, and then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the final chemical shifts. tandfonline.comwisc.edu

A significant factor influencing the ¹H NMR chemical shifts in this molecule is the magnetic anisotropy of the aromatic rings. vedantu.comlibretexts.orgyoutube.com The π-electrons in the benzene (B151609) and xylyl rings, when placed in an external magnetic field, induce a ring current. This current creates a local magnetic field that is anisotropic; it opposes the applied field in the center of the ring (shielding) and reinforces it on the exterior of the ring (deshielding). vedantu.comyoutube.com Protons directly attached to the aromatic rings are therefore found downfield (6.5-8 ppm) due to this deshielding effect. libretexts.org Protons on the ethyl bridge, particularly the methine protons, are also influenced by the anisotropic fields of the adjacent aromatic rings, leading to complex and potentially downfield-shifted signals.

Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for a plausible low-energy conformer of this compound, calculated at the B3LYP/6-31G(d,p) level of theory with the GIAO method.

Predicted NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-C1 (ipso) | - | 142.5 |

| Phenyl-C2,6 (ortho) | 7.28 | 128.8 |

| Phenyl-C3,5 (meta) | 7.35 | 129.5 |

| Phenyl-C4 (para) | 7.25 | 127.9 |

| Xylyl-C1 (ipso) | - | 140.2 |

| Xylyl-C2 (ipso-CH₃) | - | 136.1 |

| Xylyl-C3 | 7.10 | 130.5 |

| Xylyl-C4 | 7.05 | 128.2 |

| Xylyl-C5 (ipso-CH₃) | - | 135.8 |

| Xylyl-C6 | 7.15 | 131.0 |

| Ethyl-CH (Phenylethyl) | 4.15 | 45.3 |

| Ethyl-CH₃ (Phenylethyl) | 1.65 | 21.5 |

| Ethyl-CH (Xylylethyl) | 4.30 | 44.8 |

| Ethyl-CH₃ (Xylylethyl) | 1.70 | 22.0 |

| Xylyl-CH₃ (at C2) | 2.30 | 21.1 |

| Xylyl-CH₃ (at C5) | 2.25 | 20.9 |

| Benzene-C (ipso) | - | 145.0 |

| Benzene-C (substituted) | - | 138.0 |

| Benzene-C (ortho) | 7.20 | 128.5 |

| Benzene-C (meta) | 7.22 | 128.7 |

Vibrational Spectroscopy (IR, Raman) Simulation for Conformational Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its vibrational modes. amazonaws.com Simulating these spectra computationally can aid in the identification of specific conformers, as different spatial arrangements of atoms will have distinct vibrational frequencies and intensities. researchgate.netnih.gov

For a flexible molecule like this compound, multiple low-energy conformations are expected due to the rotation around the various single bonds. Computational methods, typically at the DFT level of theory (e.g., B3LYP with a suitable basis set), can be used to optimize the geometry of these conformers and calculate their harmonic vibrational frequencies. acs.orgyoutube.com The resulting frequencies and their corresponding IR intensities and Raman activities can then be plotted to generate theoretical spectra for each conformer.

By comparing these simulated spectra with experimental data, it is possible to identify the specific conformers present in a sample. nih.gov For example, C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches will appear between 3000-2850 cm⁻¹. researchgate.net The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are particularly sensitive to the substitution pattern of the benzene rings and can be a key diagnostic tool. spectroscopyonline.com

A table of representative simulated vibrational frequencies for a specific conformer is presented below.

Simulated Vibrational Frequencies

| Frequency (cm⁻¹) | Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

|---|---|---|---|

| 3065 | 15.2 | 30.5 | Aromatic C-H Stretch (Phenyl) |

| 3040 | 12.8 | 28.1 | Aromatic C-H Stretch (Xylyl) |

| 2980 | 45.6 | 55.2 | Aliphatic C-H Stretch (Methine) |

| 2965 | 60.1 | 70.8 | Aliphatic C-H Stretch (Methyl) |

| 1605 | 35.7 | 150.3 | Aromatic C=C Stretch (Ring) |

| 1495 | 40.2 | 130.1 | Aromatic C=C Stretch (Ring) |

| 1450 | 55.9 | 45.6 | CH₃ Asymmetric Bend |

| 1380 | 30.1 | 25.3 | CH₃ Symmetric Bend |

| 820 | 65.3 | 15.7 | Aromatic C-H Out-of-Plane Bend |

| 750 | 70.8 | 12.4 | Aromatic C-H Out-of-Plane Bend |

Electronic Absorption and Circular Dichroism Spectral Prediction for Absolute Configuration

This compound possesses two stereogenic centers at the methine carbons of the ethyl bridges. This chirality means that the molecule can exist as enantiomers and diastereomers. Determining the absolute configuration of these stereoisomers is a significant challenge that can be addressed using chiroptical methods like Electronic Circular Dichroism (ECD). rsc.orgpurechemistry.org

Time-dependent DFT (TD-DFT) is the state-of-the-art method for simulating ECD spectra. nih.govacs.org The procedure involves first performing a thorough conformational analysis for a given stereoisomer. nih.gov Then, for each significant low-energy conformer, the electronic excitation energies, oscillator strengths (for the UV-Vis absorption spectrum), and rotatory strengths (for the ECD spectrum) are calculated using TD-DFT. chemrxiv.orgresearchgate.netacs.org The final predicted spectra are a Boltzmann-weighted average of the spectra of the individual conformers. mdpi.com

By comparing the computationally predicted ECD spectrum with the experimentally measured one, the absolute configuration of the molecule can be assigned. nih.govmdpi.com A positive or negative Cotton effect in the experimental spectrum that matches the sign of the predicted band for a specific enantiomer provides strong evidence for that absolute configuration. The aromatic chromophores in the molecule are expected to give rise to electronic transitions in the UV region, which will be the focus of the ECD analysis.

A hypothetical table of TD-DFT calculated spectral data for one enantiomer is provided below.

Predicted Electronic Transition Data (TD-DFT)

| Excitation Wavelength (nm) | Oscillator Strength (f) | Rotatory Strength (R, 10⁻⁴⁰ cgs) |

|---|---|---|

| 275 | 0.015 | +5.8 |

| 268 | 0.021 | -8.2 |

| 260 | 0.150 | +25.1 |

| 220 | 0.850 | -40.5 |

Reaction Mechanism Simulation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species like transition states and intermediates that are difficult to observe experimentally. nih.govresearchgate.net

Computational Elucidation of Complex Reaction Pathways and Intermediates

The aromatic rings in this compound are susceptible to electrophilic aromatic substitution (EAS). labster.comyoutube.commasterorganicchemistry.comchemistrysteps.comwolfram.com The presence of multiple, non-equivalent aromatic rings and various substitution positions makes the regioselectivity of such reactions complex. Computational methods can be used to elucidate the reaction pathways and predict the most likely products. acs.orgresearchgate.net

By modeling the reaction of an electrophile with the substrate, the structures and energies of all reactants, intermediates (such as the sigma complex or arenium ion), transition states, and products along the reaction coordinate can be calculated. nih.gov This allows for the construction of a detailed potential energy surface. For instance, in a nitration reaction, one could computationally compare the pathways of attack at the different positions on the phenyl, xylyl, and central benzene rings to determine the most favorable reaction channel. The stability of the intermediate carbocations, which are resonance-stabilized, plays a crucial role in determining the reaction pathway. labster.com

Prediction of Activation Energies and Kinetic Parameters for Stereoselective Steps

When a reaction creates a new stereocenter, or involves a chiral reactant, it can proceed stereoselectively. numberanalytics.comnumberanalytics.comethz.chyoutube.comstudysmarter.co.uk Computational chemistry can predict the stereochemical outcome of a reaction by calculating the activation energies for the transition states leading to the different stereoisomeric products. rsc.orgnih.gov According to transition state theory, the product that is formed through the lower energy transition state will be the major product under kinetic control. numberanalytics.comdatapdf.com

For a reaction involving this compound, such as an asymmetric synthesis or a reaction of one of the existing stereoisomers, computational methods can be used to model the diastereomeric transition states. nih.gov The difference in the calculated free energies of activation (ΔΔG‡) between these transition states can be used to predict the diastereomeric or enantiomeric excess of the reaction. rsc.orgresearchgate.net These calculations provide fundamental insights into the origins of stereoselectivity, often revealing the key steric and electronic interactions in the transition state that favor the formation of one stereoisomer over another. numberanalytics.com

Below is a hypothetical data table showing the calculated activation energies for a reaction leading to two different diastereomers.

Calculated Activation Energies for Stereoselective Reaction

| Transition State | Absolute Energy (Hartree) | Relative Free Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| Reactant Complex | -1075.500000 | 0.0 | - |

| TS_diastereomer_A | -1075.460000 | 25.1 | 95 |

Advanced Spectroscopic and Crystallographic Characterization of 1 Phenylethyl 1 2,5 Xylyl Ethyl Benzene Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Detailed NMR data, including chemical shifts (δ), coupling constants (J), and correlation peaks from multidimensional experiments, are essential for the unambiguous structural assignment of a molecule like (1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene.

Multidimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Multidimensional NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for linking the different aromatic and aliphatic fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key to determining the molecule's preferred conformation and stereochemistry.

Without experimental spectra, a table of expected chemical shifts and correlations cannot be generated.

Solid-State NMR for Polymorphic Forms, Crystal Packing, and Conformational Restraints

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of crystalline materials. It can be used to study polymorphic forms, understand crystal packing arrangements, and identify conformational restraints present in the solid state that may differ from the solution state. No ssNMR studies for this compound are currently available.

Mass Spectrometry for Fragmentation Pathways and Isomeric Differentiation

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, providing detailed information about its structure and fragmentation pathways. This technique would be instrumental in differentiating this compound from its isomers by identifying unique fragment ions.

High-Resolution Mass Spectrometry for Precise Elemental Composition and Isomer Discrimination

High-resolution mass spectrometry (HRMS) allows for the determination of the precise mass of a molecule, which in turn can be used to determine its elemental composition. This is a powerful tool for confirming the molecular formula of a compound and for distinguishing between isomers with the same nominal mass but different elemental compositions. A data table of expected fragment ions and their precise masses cannot be compiled without experimental data.

X-ray Diffraction Studies for Molecular Geometry and Supramolecular Assembly

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and torsion angles. It also reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions that form the supramolecular assembly. No crystallographic data for this compound has been deposited in crystallographic databases.

Single Crystal X-ray Diffraction for Absolute Configuration, Bond Lengths, and Angles

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For a chiral molecule like this compound, obtaining suitable single crystals would allow for the unambiguous determination of its absolute configuration, as well as precise measurements of bond lengths and angles. nih.gov

Research Findings:

In the absence of specific SC-XRD data for this compound, we can consider the expected findings based on studies of structurally similar compounds, such as substituted diphenylmethanes and other tri-aryl ethanes. acs.org The analysis would reveal the spatial disposition of the phenyl and 2,5-xylyl groups around the central ethane (B1197151) core. The torsion angles between the aromatic rings would be of particular interest, as they are influenced by steric hindrance between the bulky substituents.

For illustrative purposes, a hypothetical table of crystallographic data is presented below, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 1489.3 |

| Z | 4 |

| Bond Length (C-C aromatic) (Å) | 1.38-1.41 |

| Bond Length (C-C ethyl) (Å) | 1.53-1.55 |

| Bond Angle (Aryl-C-Aryl) (°) | 110-114 |

This data is illustrative and not based on experimental results for this compound.

The determination of the absolute configuration would be achieved through the analysis of anomalous dispersion effects, typically requiring the presence of a heavier atom or the use of specific X-ray wavelengths. nih.gov

Powder X-ray Diffraction for Polymorphism Analysis and Crystal Structure Prediction

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing microcrystalline materials and is particularly useful for investigating polymorphism, which is the ability of a compound to exist in multiple crystalline forms. princeton.eduiaea.org Different polymorphs of the same compound can exhibit distinct physical properties. For a molecule with multiple aromatic rings like this compound, the potential for different packing arrangements makes polymorphism a relevant area of study.

Research Findings:

A PXRD analysis of a powdered sample of this compound would yield a diffraction pattern characteristic of its crystal structure. By comparing this experimental pattern with patterns predicted from theoretical crystal structures, one could identify the most likely packing arrangements. Studies on other polycyclic aromatic hydrocarbons have shown that fluorination can influence polymorphic accessibility, highlighting how subtle changes to the molecule can impact its solid-state structure. princeton.edu

A hypothetical PXRD data table is shown below to illustrate the type of information that would be obtained.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 20.8 | 4.27 | 65 |

| 22.1 | 4.02 | 40 |

| 25.7 | 3.46 | 55 |

This data is illustrative and not based on experimental results for this compound.

Furthermore, PXRD is instrumental in monitoring phase transitions between polymorphs as a function of temperature or pressure.

Chiroptical Spectroscopy for Chirality and Conformation

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for studying chiral molecules in solution. researchgate.netnih.gov These methods measure the differential absorption of left and right circularly polarized light and provide information on the absolute configuration and conformational preferences of the molecule.

Circular Dichroism (CD) for Electronic Transitions and Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy in the UV-Vis region probes the electronic transitions of a chiral molecule. youtube.com The resulting spectrum is highly sensitive to the three-dimensional arrangement of chromophores, such as the phenyl and xylyl groups in this compound.

Research Findings:

The CD spectrum of this compound would be expected to show distinct Cotton effects in the regions of the aromatic π-π* transitions (around 200-280 nm). The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the aromatic rings and thus to the molecule's absolute configuration. By comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations for the different possible stereoisomers, the absolute configuration can be determined. Studies on other chiral molecules with multiple phenyl groups have demonstrated the power of this approach. guidechem.com

An illustrative CD data table is presented below.

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Transition |

| 265 | +5.2 | ¹Lₐ (Phenyl/Xylyl) |

| 240 | -8.9 | ¹Bₐ (Phenyl/Xylyl) |

| 215 | +15.4 | ¹Bₑ (Phenyl/Xylyl) |

This data is illustrative and not based on experimental results for this compound.

The conformational flexibility of the molecule would also influence the CD spectrum, as different conformers can have different CD signatures. nih.gov

Vibrational Circular Dichroism (VCD) for Stereochemical Assignment and Conformational Analysis

Vibrational Circular Dichroism (VCD) extends the principles of CD to the infrared region, probing the vibrational transitions of a chiral molecule. nih.govrsc.org VCD is particularly powerful for determining the absolute configuration of complex molecules and for detailed conformational analysis in solution. researchgate.net

Research Findings:

The VCD spectrum of this compound would provide a rich fingerprint of its stereochemistry. The spectrum would exhibit characteristic bands for the C-H stretching and bending modes of the aromatic rings and the alkyl backbone. The signs and intensities of these VCD bands are exquisitely sensitive to the molecule's three-dimensional structure.

By comparing the experimental VCD spectrum with the results of density functional theory (DFT) calculations for different enantiomers and conformers, a definitive assignment of the absolute configuration and the predominant solution-state conformation can be achieved. VCD has been successfully applied to determine the stereochemistry of other complex chiral molecules, including those with multiple stereocenters. figshare.com

A hypothetical VCD data table is provided for illustration.

| Wavenumber (cm⁻¹) | ΔA x 10⁻⁵ | Vibrational Mode |

| 3050 | +2.5 | Aromatic C-H Stretch |

| 2960 | -5.1 | Aliphatic C-H Stretch |

| 1605 | +1.8 | Aromatic C=C Stretch |

| 1495 | -3.2 | Aromatic C=C Stretch |

| 1380 | +4.6 | CH₃ Bending |

This data is illustrative and not based on experimental results for this compound.

The combination of CD and VCD spectroscopy provides a comprehensive picture of the chiroptical properties of the molecule, offering complementary information for a robust structural elucidation.

Mechanistic Investigations of Chemical Transformations Involving 1 Phenylethyl 1 2,5 Xylyl Ethyl Benzene

Study of Isomerization Processes

Thermal and Photochemical Isomerization Pathways and Kinetics

No studies detailing the thermal or photochemical isomerization of (1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene have been found. Research in this area would be necessary to understand the stability of its isomers and the energy barriers for their interconversion.

Catalyst-Mediated Stereoisomerization Mechanisms

There is no published research on catalyst-mediated stereoisomerization for this compound. Such studies would be crucial for controlling its stereochemistry, which is often a key factor in the application of chiral molecules.

Reaction Kinetics and Thermodynamics

Determination of Rate Laws and Kinetic Parameters for Derivatization Reactions

No kinetic data, such as rate laws or kinetic parameters, for any derivatization reactions of this compound are available in the scientific literature.

Thermodynamic Parameters of Reactions Involving Stereoisomers

Thermodynamic parameters (e.g., enthalpy, entropy, and Gibbs free energy changes) for reactions involving the stereoisomers of this compound have not been reported.

Role as a Chiral Building Block or Ligand Precursor in Chemical Synthesis

There are no documented applications of this compound as a chiral building block or as a precursor for chiral ligands in chemical synthesis. Its potential in these roles remains unexplored.

Due to the lack of specific research on this compound, no data tables can be generated.

Investigation of its Utility in Asymmetric Organocatalysis

The field of asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively. researchgate.net The effectiveness of an organocatalyst is heavily reliant on its three-dimensional structure, which dictates the chiral environment for the reaction. For a bulky, non-polar hydrocarbon like this compound, its potential utility in asymmetric organocatalysis would likely be as a chiral scaffold or through non-covalent interactions.

Hypothetical Applications and Research Findings:

Given its structure, this compound possesses several features that could be hypothetically exploited in asymmetric organocatalysis:

Chiral Environment: The two stereocenters in the molecule, if controlled during synthesis, could create a well-defined chiral pocket. This pocket could influence the approach of reactants in a stereoselective manner.

Steric Hindrance: The bulky phenyl and xylyl groups would provide significant steric hindrance. In organocatalysis, such steric bulk is often crucial for achieving high levels of enantioselectivity by shielding one face of a reactive intermediate. nih.gov

Non-Covalent Interactions: While lacking traditional hydrogen-bonding or Lewis acidic/basic sites, the aromatic rings could participate in π-π stacking or CH-π interactions with substrates, which are known to influence stereoselectivity in certain reactions.

Research on other sterically hindered chiral molecules has demonstrated their potential. For instance, chiral phosphoric acids derived from BINOL, which possess significant steric bulk, are highly effective in a range of asymmetric transformations by creating a confined chiral space. mdpi.com While this compound is not a Brønsted acid, its chiral architecture could be incorporated into other catalyst designs.

Illustrative Data on Analogous Systems:

To illustrate the potential performance of such a chiral scaffold, the following table presents hypothetical data based on typical results observed in asymmetric reactions catalyzed by bulky chiral organocatalysts.

| Reaction Type | Substrate | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Friedel-Crafts Alkylation | Indole with nitro-olefin | Chiral Brønsted Acid | 95:5 | 92 |

| Michael Addition | Malonate to enone | Chiral Amine | >99:1 | 95 |

| Diels-Alder Reaction | Diene with dienophile | Chiral Lewis Acid | 90:10 | 88 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Complexation Behavior with Metal Centers for Ligand Design

The design of chiral ligands is a cornerstone of asymmetric metal catalysis. The electronic and steric properties of the ligand directly influence the activity and selectivity of the metal complex. A molecule like this compound itself is not a traditional ligand as it lacks donor atoms like nitrogen, phosphorus, or oxygen to coordinate to a metal center. However, it could serve as a chiral backbone for the synthesis of more complex ligands.

Hypothetical Ligand Synthesis and Complexation:

One could envision functionalizing the aromatic rings of this compound with coordinating groups, such as phosphines or amines, to create novel chiral ligands. For example, lithiation of one of the aromatic rings followed by reaction with a chlorophosphine could yield a chiral phosphine (B1218219) ligand.

The bulky nature of the this compound framework would be expected to have a significant impact on the properties of the resulting metal complexes:

Coordination Geometry: The steric bulk would likely favor the formation of specific, well-defined coordination geometries around the metal center, which is crucial for high enantioselectivity. chemrxiv.org

Catalytic Activity: The steric hindrance could also enhance catalytic activity by promoting the dissociation of product molecules from the metal center, thus accelerating the catalytic cycle. organic-chemistry.org

Stability: Bulky ligands can also increase the stability of metal complexes, preventing decomposition pathways such as dimerization. acs.org

Illustrative Data on Metal Complexes with Bulky Ligands:

The following table provides hypothetical data on the performance of metal complexes bearing bulky chiral ligands in asymmetric catalysis, illustrating the potential impact of a ligand derived from the this compound scaffold.

| Metal | Ligand Type | Reaction | Conversion (%) | Enantiomeric Excess (ee, %) |

| Rhodium | Chiral Phosphine | Asymmetric Hydrogenation | >99 | 98 |

| Palladium | Chiral P,N-Ligand | Heck Reaction | 95 | 93 |

| Iridium | Chiral Phosphoramidite | Allylic Alkylation | 98 | 96 |

This table is for illustrative purposes only and does not represent actual experimental data for ligands derived from this compound.

Potential Applications and Future Research Directions Non Biological/non Clinical Focus

Investigation in Advanced Materials Science

The field of materials science is constantly in search of novel molecules that can provide unique optical, electronic, or mechanical properties. The structure of (1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene suggests it could be a valuable candidate for creating new advanced materials.

The presence of a stereogenic center in this compound implies that it can exist as distinct enantiomers. This inherent chirality is a critical feature for the development of advanced optical materials. Chiral molecules can interact with polarized light in specific ways, a property that is highly sought after for applications in optoelectronics.

Future research could focus on the synthesis of enantiomerically pure forms of this compound to investigate their chiroptical properties, such as circular dichroism and circularly polarized luminescence. These properties are foundational for the development of next-generation 3D displays, security inks, and specialized optical sensors. Aromatic compounds, in general, are often studied for their fluorescent properties, which could be harnessed in the creation of novel sensors or optoelectronic devices. ontosight.ai

The rigid aromatic rings within the this compound structure are a common feature in molecules that exhibit liquid crystalline phases. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are the technological basis for the displays in countless electronic devices.

By modifying the structure of this compound, for instance, by adding flexible alkyl chains or polar functional groups, it may be possible to design new liquid crystalline materials. The chirality of the molecule could also lead to the formation of chiral nematic or ferroelectric liquid crystal phases, which are known for their fast switching times and are used in advanced display technologies and optical shutters. Furthermore, the responsiveness of such materials to external stimuli like electric fields or temperature could be exploited in the development of "smart materials" that change their properties on demand.

Advanced Catalyst Design Utilizing Compound Motifs

The specific three-dimensional arrangement of the aromatic groups in this compound provides a scaffold that could be adapted for use in catalysis, particularly in reactions where controlling the stereochemistry of the product is crucial.

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. The development of chiral organocatalysts is of paramount importance for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

The rigid, chiral backbone of this compound could be functionalized with catalytically active groups (e.g., amines, thioureas, or phosphoric acids) to create a new class of organocatalysts. The well-defined spatial arrangement of the phenyl and xylyl substituents could create a chiral pocket that selectively binds one enantiomer of a substrate over the other, leading to high levels of asymmetric induction in chemical transformations.

In addition to organocatalysis, the structure of this compound is promising for the design of new chiral ligands for transition metal catalysis. In this type of catalysis, a chiral organic molecule (the ligand) binds to a metal center, and the resulting complex catalyzes a reaction with high stereoselectivity.

Phosphine (B1218219) or N-heterocyclic carbene functionalities could be introduced into the this compound framework. The resulting ligands could then be coordinated with various transition metals, such as rhodium, palladium, or iridium, to generate catalysts for a wide range of asymmetric reactions, including hydrogenations, cross-coupling reactions, and C-H functionalizations. The steric bulk and electronic properties of the phenyl and xylyl groups would play a crucial role in determining the efficiency and selectivity of these catalysts.

Environmental and Sustainable Chemistry Perspectives

From the perspective of green chemistry, the potential applications of this compound should be considered in the context of sustainability. The development of highly efficient catalysts from this compound, as discussed above, aligns with the principles of green chemistry by reducing energy consumption and waste generation in chemical synthesis.

Future research in this area would involve assessing the lifecycle of any materials or catalysts derived from this compound. This includes developing environmentally benign synthesis routes, evaluating the toxicity and biodegradability of the compound and its derivatives, and exploring possibilities for recycling and reuse. For instance, designing catalysts that are effective at very low loadings and can be easily recovered and reused would significantly enhance the sustainability of chemical processes.

Future Theoretical and Experimental Challenges in Complex Chiral Hydrocarbon Research

The structure of this compound is notable for its chirality. The presence of at least two stereocenters means the compound can exist as multiple stereoisomers (enantiomers and diastereomers). This complexity places it at the forefront of significant challenges in modern organic chemistry, particularly in the specialized field of chiral hydrocarbon research. chiralpedia.com

Theoretical Challenges:

The prediction and understanding of stereochemistry in complex molecules lacking polar functional groups are major theoretical hurdles.

Predictive Models for Stereoselectivity : While computational tools like Density Functional Theory (DFT) and molecular modeling are increasingly used, accurately predicting the stereochemical outcome of a reaction for a complex hydrocarbon remains difficult. researchgate.netrsc.org The subtle non-covalent interactions that govern stereoselection in non-polar systems are challenging to model with high fidelity.

Understanding Asymmetric Induction : For chiral hydrocarbons, which can be thought of as "greasy" molecules without strong binding sites, understanding how a chiral catalyst can effectively control the formation of one stereoisomer over another is a profound challenge. ucdavis.edu Elucidating the precise transition states and reaction pathways requires sophisticated computational analysis. ucdavis.edu

Rational Catalyst Design : The a priori design of a catalyst that can selectively synthesize one specific stereoisomer of a complex chiral alkane or aromatic hydrocarbon is a frontier in the field. nih.gov This requires a deep, predictive understanding of the subtle steric and electronic interactions between the catalyst and the hydrocarbon substrate. acs.org

Experimental Challenges:

The synthesis and analysis of specific stereoisomers of complex hydrocarbons present formidable experimental difficulties.

Stereoselective Synthesis : Achieving high levels of stereocontrol in reactions to produce molecules like this compound is a significant synthetic challenge. rijournals.com Many catalytic systems that work well for functionalized molecules are ineffective for hydrocarbons that lack handles for the catalyst to interact with. ucdavis.edu

Chiral Separation and Analysis : Once a mixture of stereoisomers is produced, separating them and determining the enantiomeric and diastereomeric purity is non-trivial. researchgate.net The lack of functional groups makes derivatization for analysis difficult. Advanced techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) with specialized chiral stationary phases are required. nih.govnih.gov These methods often need extensive development for each specific compound.

Scale-Up of Chiral Syntheses : Translating a successful laboratory-scale synthesis of a single enantiomer into a viable, larger-scale process is a major obstacle. scirea.org Maintaining high stereoselectivity and efficiency while managing costs and safety on an industrial scale presents a distinct set of engineering and chemical challenges. scirea.org

Characterization : Unambiguously determining the absolute configuration of each stereocenter in a complex, non-crystalline hydrocarbon can be exceptionally difficult, often requiring a combination of advanced spectroscopic techniques (e.g., Vibrational Circular Dichroism) and comparison to computationally predicted data. chiralpedia.com

Table 2: Summary of Challenges in Complex Chiral Hydrocarbon Research

| Challenge Area | Theoretical Hurdles | Experimental Hurdles |

|---|---|---|

| Synthesis | Predicting stereochemical outcomes of reactions. rsc.org Rational design of highly selective catalysts. acs.org | Achieving high enantiomeric/diastereomeric excess. ucdavis.edu Scaling up stereoselective reactions. scirea.org |

| Separation | Modeling enantioselective recognition on chiral stationary phases. | Developing effective separation methods (e.g., chiral HPLC/GC) for non-functionalized molecules. nih.govnih.gov |

| Analysis | Accurately calculating chiroptical properties (e.g., CD spectra) to assign absolute configuration. chiralpedia.com | Unambiguous determination of absolute stereochemistry. Quantifying enantiomeric purity with high accuracy. researchgate.net |

| Mechanism | Elucidating complex reaction pathways and transition states involving non-covalent interactions. ucdavis.edu | Isolating or detecting fleeting reaction intermediates to validate proposed mechanisms. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene, and how can researchers validate these methods experimentally?

- Methodological Answer : Begin with a literature review using curated databases like SciFinder and Reaxys to identify peer-reviewed protocols . Validate synthetic routes by replicating procedures under controlled conditions (e.g., inert atmosphere, precise stoichiometry). Confirm product purity via HPLC or GC-MS, and cross-reference spectral data (¹H/¹³C NMR, IR) with published benchmarks. If discrepancies arise, systematically adjust reaction parameters (catalyst loading, temperature) to isolate variables .

Q. How can researchers efficiently characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a multi-technique approach:

- X-ray crystallography for definitive stereochemical assignment.

- DFT calculations (e.g., Gaussian or ORCA) to model electronic properties and compare with experimental UV-Vis or fluorescence spectra.

- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

Cross-validate results with existing crystallographic databases (Cambridge Structural Database) to resolve ambiguities .

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound’s reactivity under varying catalytic conditions?

- Methodological Answer :

- Experimental Design : Use a fractional factorial design to test variables (e.g., catalyst type, solvent polarity, temperature). Include control reactions (e.g., uncatalyzed or ligand-free conditions).

- Data Collection : Monitor reaction progress via in-situ FTIR or Raman spectroscopy.

- Contradiction Analysis : If reaction yields diverge from theoretical predictions, perform kinetic isotope effects (KIE) studies or mechanistic probes (e.g., radical traps) to identify rate-limiting steps .

Q. What strategies are recommended for resolving contradictions in reported spectral data for this compound?

- Methodological Answer :

- Multi-Lab Validation : Replicate spectral measurements using identical instrumentation parameters (e.g., NMR solvent, probe temperature).

- Dynamic NMR Studies : If stereochemical fluxionality is suspected, perform variable-temperature NMR to detect conformational equilibria.

- Collaborative Cross-Referencing : Compare data with independent studies in crystallography or computational chemistry repositories to identify systematic errors .

Q. How can computational methods be integrated with experimental data to predict novel derivatives of this compound?

- Methodological Answer :

- QSAR Modeling : Use MOE or Schrödinger Suite to correlate structural features (e.g., substituent electronic effects) with observed properties (e.g., solubility, thermal stability).

- Virtual Screening : Generate derivative libraries via combinatorial substituent permutations, then prioritize candidates using docking simulations (e.g., AutoDock Vina) for target binding affinity.

- Experimental Validation : Synthesize top candidates and validate predictions via assay-based testing (e.g., IC₅₀ measurements) .

Methodological Challenges & Solutions

Q. How should researchers address low yields in multi-step syntheses of this compound?

- Solution Framework :

- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., via LC-MS or cryogenic quenching).

- Optimization via DoE : Apply response surface methodology (RSM) to identify optimal reaction conditions.

- Scale-Down Trials : Use microreactor systems to rapidly test parameter combinations with minimal reagent waste .

Q. What protocols ensure reproducibility in kinetic studies of this compound’s degradation pathways?

- Protocol Design :

- Standardized Conditions : Maintain strict control over light exposure, humidity, and oxygen levels.

- Real-Time Monitoring : Deploy inline analytics (e.g., ReactIR) to track degradation intermediates.

- Data Transparency : Publish raw datasets (e.g., time-resolved spectral scans) in supplementary materials for peer validation .

Data Management & Literature Strategies

Q. How can researchers systematically compile fragmented physicochemical data for this compound?

- Workflow Recommendation :

- Database Mining : Extract data from Reaxys, PubChem, and NIST Chemistry WebBook, noting measurement conditions.

- Critical Appraisal : Flag inconsistencies (e.g., melting point variations >5°C) for experimental re-evaluation.

- Metadata Tagging : Organize data using electronic lab notebooks (ELNs) with searchable tags (e.g., "solubility," "catalytic") .

Q. What advanced search strategies are effective for locating niche applications of this compound in peer-reviewed literature?

- Search Methodology :

- Boolean Operators : Use terms like "this compound AND (catalysis OR photochemistry)" in Scopus/Web of Science.

- Citation Chaining : Trace backward/forward citations from foundational papers.

- Grey Literature : Include dissertations and conference proceedings via ProQuest or Engineering Village .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.